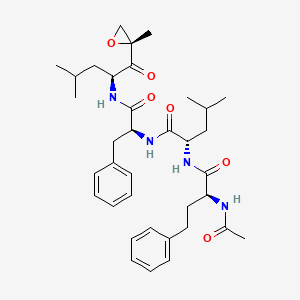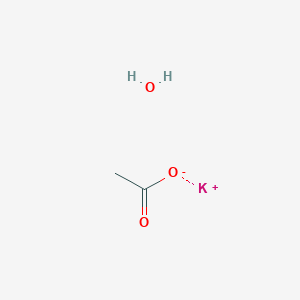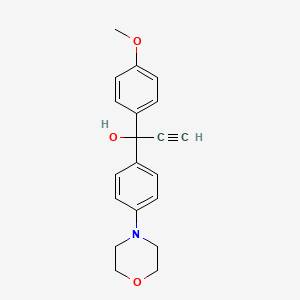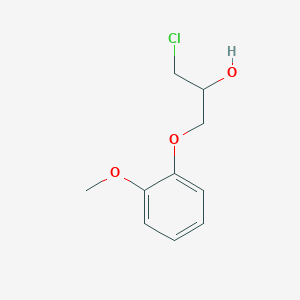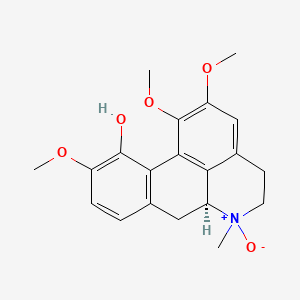
Isocorydine N-oxide
Übersicht
Beschreibung
Isocorydine N-oxide is a chemical compound with the molecular formula C20H23NO5 . It is an alkaloid extract from boldo leaves and has been studied for decades .
Synthesis Analysis
The synthesis of Isocorydine N-oxide and its derivatives involves chemical structure modifications . Sodium percarbonate is an ideal and efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides .Molecular Structure Analysis
The molecular structure of Isocorydine N-oxide is characterized by a molecular formula of C20H23NO5, an average mass of 357.400 Da, and a monoisotopic mass of 357.157623 Da .Chemical Reactions Analysis
Isocorydine N-oxide is a derivative of Isocorydine, which has been modified at the C-8 position . The modifications significantly improve the biological activity of this alkaloid .Physical And Chemical Properties Analysis
Isocorydine N-oxide has a molecular formula of C20H23NO5, an average mass of 357.400 Da, and a monoisotopic mass of 357.157623 Da .Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
- Isocorydine N-oxide was isolated from the ethanolic extract of Miliusa velutina, and its structure was identified through NMR analyses and spectral data comparison with related compounds (Hasan, Jumana, & Rashid, 2000).
Anticancer Activities
- Derivatives of isocorydine, including isocorydine N-oxide, have been investigated for their anticancer activities. Studies show that modifications in the isocorydine structure can significantly improve its biological activity, making it a potential lead compound in developing effective anticancer agents (Zhong et al., 2014).
- Research on isocorydine and its derivatives, extracted from natural sources and modified chemically, demonstrated growth inhibition in various cancer cell lines. This research also explored the structure-activity relationship of isocorydine in the context of anticancer activity (Yan et al., 2017).
Pharmacological Actions
- Isocorydine, including its N-oxide form, has been studied for its pharmacological actions, such as effects on blood vessel smooth muscle and potential vasodilative mechanisms. It can influence receptor-mediated Ca2+ influx and release, although it is not classified as a classical Ca2+ antagonist (Qing, 1998).
- In the context of hepatocellular carcinoma (HCC), isocorydine has shown to induce G2/M phase cell cycle arrest and apoptosis in HCC cell lines, suggesting its potential as a chemotherapeutic agent (Sun et al., 2012).
Pharmacokinetics and Tissue Distribution
- A study on the rapid determination of isocorydine in rat plasma and tissues using liquid chromatography-tandem mass spectrometry has provided insights into its pharmacokinetics and tissue distribution, demonstrating its ability to cross the blood-brain barrier (Guo et al., 2012).
Wirkmechanismus
Isocorydine N-oxide exhibits strong antitumor effects on numerous human cell lines . It inhibits the proliferation of cells, decreases invasion, migration, and adhesion of cancer cells, and deforms and depolymerizes cytoskeletal actin . It also induces mitochondrial dysfunction and energy metabolism disorder of cancer cells, ultimately accelerating cell apoptosis .
Safety and Hazards
Zukünftige Richtungen
Isocorydine N-oxide shows potential as a lead compound in the development of an effective anticancer agent . Future research directions are suggested and recommendations made to expand the use of medicinal plants, their formulations, and plant-derived active compounds to prevent, mitigate, and treat diseases .
Eigenschaften
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-6-oxido-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-21(23)8-7-12-10-15(25-3)20(26-4)18-16(12)13(21)9-11-5-6-14(24-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-,21?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIAQPIYGHUVMY-JRTLGTJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180066 | |
| Record name | Isocorydine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocorydine N-oxide | |
CAS RN |
25405-80-5 | |
| Record name | Isocorydine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025405805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocorydine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOCORYDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U4MW62MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




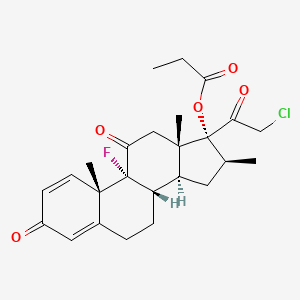
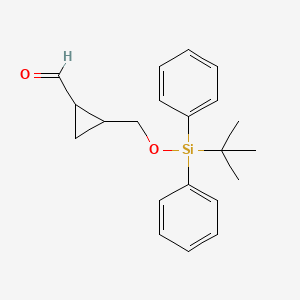
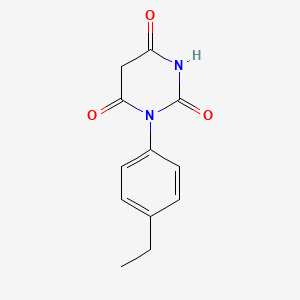
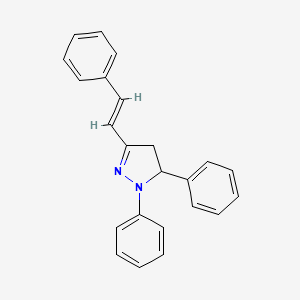

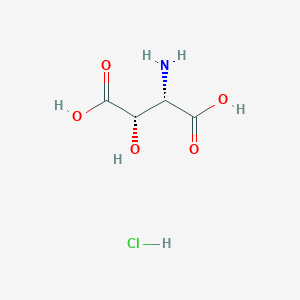

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2,3-Dihydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B3326424.png)
![1H-Isoindole-1,3(2H)-dione, 4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-](/img/structure/B3326429.png)
